Benoxaprofen ammonium

Description

Properties

CAS No. |

70062-36-1 |

|---|---|

Molecular Formula |

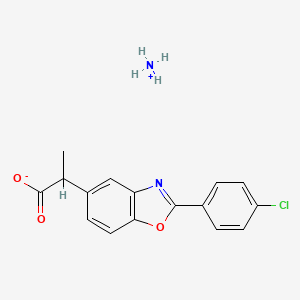

C16H15ClN2O3 |

Molecular Weight |

318.75 g/mol |

IUPAC Name |

azanium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |

InChI |

InChI=1S/C16H12ClNO3.H3N/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);1H3 |

InChI Key |

DNGLOBZMXKFACM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[NH4+] |

Related CAS |

51234-28-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benoxaprofen Ammonium

This compound is synthesized as an intermediate during the hydrolysis of 2-(4-chlorophenyl)-α-methyl-5-benzoxazolylacetonitrile. The process involves the controlled addition of ammonium hydroxide to a solution of the nitrile precursor, followed by isolation under specific temperature and solvent conditions.

Hydrolysis and Precipitation

The hydrolysis reaction is conducted in a mixed solvent system of dimethylformamide (DMF) and acetone. A solution of the nitrile precursor in DMF is diluted with acetone, and aqueous ammonium hydroxide is slowly added at 35°C, leading to the precipitation of this compound as a slurry. The pH of the mixture is maintained at approximately 9 to ensure complete conversion. The resulting ammonium salt is isolated via filtration at 0°C and washed with cold acetone to remove residual solvents.

Key Reaction Parameters

- Solvent Ratio : A 1:3.7 ratio of DMF to acetone optimizes solubility and precipitation efficiency.

- Temperature Control : Maintaining the reaction at 35°C during ammonium hydroxide addition prevents premature decomposition.

- Washing Protocol : Cold acetone (0°C) ensures minimal loss of the ammonium salt during purification.

Thermal Decomposition into Benoxaprofen

This compound is thermally labile and decomposes upon heating to yield benoxaprofen. This step is critical for obtaining the final active compound in its preferred crystalline form (Form II).

Decomposition Conditions

Drying the ammonium salt at elevated temperatures (90–160°C) initiates decomposition into benoxaprofen and ammonia. For example:

- At 125°C : Complete decomposition occurs within 3 hours, yielding 29.65 kg of benoxaprofen Form II at 95% purity.

- Temperature Dependence : Higher temperatures accelerate decomposition (e.g., 155°C for 0.5 hours vs. 95°C for 6 hours).

Table 1: Thermal Decomposition Parameters and Outcomes

| Temperature (°C) | Time (hours) | Purity of Form II (%) | Yield (%) |

|---|---|---|---|

| 95 | 6 | 97 | 95–98 |

| 125 | 3 | 95 | 95–98 |

| 140 | 1.5 | 97 | 95–98 |

| 155 | 0.5 | 97 | 95–98 |

Solvent-Mediated Decomposition

When the ammonium salt is suspended in a high-boiling solvent (e.g., n-octane or n-butyl acetate), decomposition occurs under reflux conditions. The choice of solvent determines the crystallinity of the resulting benoxaprofen:

Optimization of this compound Preparation

Solvent Selection

The use of acetone as a co-solvent with DMF ensures optimal solubility of the nitrile precursor while facilitating ammonium salt precipitation. Alternative solvents like ethanol or methanol are less effective due to poor nitrile solubility.

Characterization of this compound

Analytical Techniques

Industrial-Scale Production

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of this compound Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Thermal Decomposition | High yields (95–98%), scalable | Requires high-energy input |

| Solvent Reflux | Controls crystallinity | Slow cooling increases production time |

| Fluid Bed Drying | Rapid processing | Equipment costs |

Chemical Reactions Analysis

Acid-Base Reactions and Ammonium Ion Behavior

Benoxaprofen contains a carboxylic acid group (pKa ≈ 4.5) that can form salts with ammonium ions. In aqueous solution, ammonium ions () react with hydroxide ions to produce ammonia gas (), a reaction critical for identifying ammonium salts:

This reaction is utilized to confirm ammonium presence via ammonia's odor or its ability to turn moist red litmus paper blue . For benoxaprofen ammonium salts, dissociation in solution would release both the benoxaprofen anion and ammonium ion, enabling acid-base interactions.

Metabolic Activation and Glucuronidation

Benoxaprofen undergoes extensive phase II metabolism, forming acyl glucuronides. Comparative studies show:

| Parameter | Benoxaprofen | Flunoxaprofen | Ibuprofen |

|---|---|---|---|

| Glucuronide Reactivity | High | Moderate | Low |

| Covalent Protein Adducts | 42.1 nmol/mg | 28.5 nmol/mg | 9.8 nmol/mg |

| Hepatocyte Toxicity | Severe | Mild | None |

Data derived from sandwich-cultured rat hepatocytes exposed to 100 μM NSAIDs .

The acyl glucuronide metabolite of benoxaprofen is highly reactive, forming covalent adducts with hepatic proteins via nucleophilic substitution. This non-enzymatic glycation disrupts cellular function and correlates with benoxaprofen's hepatotoxicity .

Cytochrome P450-Mediated Oxidation

Benoxaprofen's planar molecular geometry () and electronic profile () make it a substrate for cytochrome P450 isoforms, particularly P450IV. Oxygenation generates electrophilic intermediates, which bind to hepatic macromolecules:

This pathway is implicated in mitochondrial toxicity and peroxisomal proliferation, contributing to drug-induced liver injury .

Photochemical Reactions

Structural similarities to psoralen confer phototoxicity. Under UV light, benoxaprofen undergoes:

-

Singlet oxygen generation via energy transfer.

-

DNA intercalation , leading to strand breaks.

These reactions cause cutaneous photodamage, a key factor in benoxaprofen's withdrawal .

Comparative Reactivity with Analogs

Benoxaprofen's chlorinated biphenyl moiety enhances electrophilicity compared to flunoxaprofen and ibuprofen. Key differences include:

-

Covalent binding efficiency : Benoxaprofen > Flunoxaprofen > Ibuprofen .

-

Glucuronide half-life : Benoxaprofen (2.1 hr) vs. Flunoxaprofen (4.5 hr) .

Protein Acylation Mechanisms

Benoxaprofen acyl glucuronide reacts with lysine residues on albumin via:

-

Transacylation : Direct transfer of the glucuronide to proteins.

-

Glycation : Rearrangement to α/β-keto isomers, forming stable adducts.

Adducts trigger immune responses and oxidative stress, exacerbating hepatic injury .

Scientific Research Applications

It appears there might be a misunderstanding in the query. The search results primarily discuss benoxaprofen , not "benoxaprofen ammonium." Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) . It was withdrawn from the market due to hepatotoxicity . Benoxaprofen belongs to the propionic acid class of drugs.

It's important to note that "this compound" is not a recognized or commonly researched compound. Therefore, the following information will focus on the applications and properties of benoxaprofen.

Scientific Research Applications of Benoxaprofen

Benoxaprofen has been studied for its anti-inflammatory properties . Research indicates it can inhibit leucocyte migration with limited cyclo-oxygenase inhibitory activity. Animal studies have confirmed its analgesic, antipyretic, and anti-inflammatory effects . Clinical trials have demonstrated benoxaprofen's effectiveness in managing rheumatoid arthritis and osteoarthritis symptoms with daily doses of 300-600 mg .

Animal Studies

Mechanism of Action

Benoxaprofen exerts its effects by inhibiting the enzyme acetyl-CoA acetyltransferase, which plays a role in the inflammatory process . Unlike other NSAIDs, benoxaprofen does not significantly inhibit prostaglandin synthesis but modifies leucocyte function, particularly the migration of monocytes . This unique mechanism contributes to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of Benoxaprofen and Analogues

Structural Insights :

- Scaffold Hopping: Benoxaprofen’s benzoxazole ring has been modified in scaffold-hopping studies to create analogs like compound 14, which retains anti-inflammatory activity but with improved physicochemical properties .

- Phototoxicity: The benzoxazole moiety in benoxaprofen contributes to UVA-induced phototoxicity, a trait shared with tiaprofenic acid and carprofen but absent in ibuprofen or ketoprofen .

Table 2: Efficacy and Adverse Effects in Clinical Use

Key Findings :

- Psoriasis Management: Benoxaprofen demonstrated rapid efficacy in palmoplantar pustulosis (PPP), with all patients achieving lesion clearance in 3 months . This effect is attributed to its dual action on monocyte and neutrophil migration .

- Toxicity: Benoxaprofen’s prolonged half-life in the elderly (>100 hours) increases cumulative toxicity risk, leading to fatal hepatorenal failure in some cases .

Pharmacokinetic Comparison

Table 3: Pharmacokinetic Parameters

Critical Observations :

- Absorption: Benoxaprofen’s absorption rate is particle-size-dependent; milling to 19 µm increased absorption speed compared to 58 µm particles .

- Elimination : Dual excretion via bile and urine becomes problematic in hepatorenal impairment, creating a “vicious cycle” of toxicity .

Regulatory and Clinical Status

Benoxaprofen was withdrawn globally in the 1980s due to severe hepatotoxicity and phototoxicity . In contrast, carpofen and cinaproxen are still used in veterinary and human medicine, respectively, with safer profiles .

Q & A

Q. What are the primary molecular targets and mechanisms of action of benoxaprofen ammonium in inflammatory models?

this compound exerts anti-inflammatory effects primarily through dual inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) pathways, with a stronger affinity for LOX . Methodologically, researchers should combine in vitro enzyme inhibition assays (e.g., LOX/COX activity via spectrophotometric methods) with in vivo models (e.g., carrageenan-induced paw edema) to validate specificity. Note that benoxaprofen uniquely inhibits monocyte migration in response to chemotactic stimuli, a property not shared by all NSAIDs .

Q. How should researchers design in vitro experiments to assess benoxaprofen's pro-oxidative interactions with immune cells?

Studies on polymorphonuclear leukocytes (PMNLs) reveal dose-dependent activation of reactive oxygen species (ROS) via luminol- or lucigenin-enhanced chemiluminescence. Key protocols include:

Q. What are validated analytical methods for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–310 nm) is standard. Key parameters:

- Column: C18 reverse-phase.

- Mobile phase: Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid.

- Validation: Ensure linearity (1–100 µg/mL), recovery >95%, and precision (RSD <2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between benoxaprofen's anti-inflammatory efficacy and adverse pro-oxidative effects in clinical trials?

Paradoxical outcomes (e.g., improvement in palmoplantar pustulosis vs. onycholysis) require:

- Longitudinal monitoring : Track ROS biomarkers (e.g., myeloperoxidase, lipid peroxides) alongside clinical endpoints .

- Comparative pharmacokinetics : Assess tissue-specific accumulation using radiolabeled benoxaprofen (e.g., C) in animal models .

- Dose optimization : Pilot studies suggest 600 mg/day for 3 months achieves therapeutic effects in pustulosis, but UV avoidance is critical to mitigate phototoxicity .

Q. What experimental strategies optimize benoxaprofen's topical formulation for psoriasis treatment while minimizing systemic toxicity?

Advanced approaches include:

- Nanocarrier encapsulation : Use liposomes or ethosomes to enhance skin penetration and reduce plasma leakage.

- Ex vivo skin models : Test drug retention and ROS modulation using human skin explants .

- Synergistic combinations : Pair benoxaprofen with antioxidants (e.g., N-acetylcysteine) to counteract oxidative damage .

Q. How should researchers address discrepancies in benoxaprofen's COX inhibition potency across studies?

Variations in reported IC values for COX-1/2 inhibition arise from assay conditions. To standardize:

- Use recombinant COX isoforms (e.g., human COX-2 expressed in insect cells) under controlled arachidonic acid concentrations (5–10 µM).

- Include reference inhibitors (e.g., indomethacin) for cross-study validation .

Key Methodological Recommendations

- Phototoxicity Mitigation : Always include light-protected conditions in benoxaprofen studies due to UV-triggered ROS amplification .

- Multi-Omics Integration : Combine transcriptomics (e.g., LOX/COX pathway genes) with lipidomics to map inflammatory resolution .

- Ethical Reporting : For human trials, follow ICMJE guidelines on disclosing drug sources, purity, and adverse event monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.